1-(2-methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a methoxyphenyl group, and a piperidine moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution, where a methoxy group is introduced to the phenyl ring.
Attachment of the Piperidine Moiety: This can be done via nucleophilic substitution or reductive amination, where the piperidine ring is attached to the quinoline core.
Formation of the Carboxamide Group: This step involves the reaction of the quinoline derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the piperidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the piperidine moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness: 1-(2-Methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,7-dimethyl-N-(1-methylpiperidin-4-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H31N3O4/c1-25(2)14-20-17(21(29)15-25)13-18(23(30)26-16-9-11-27(3)12-10-16)24(31)28(20)19-7-5-6-8-22(19)32-4/h5-8,13,16H,9-12,14-15H2,1-4H3,(H,26,30) |
InChI Key |
FFYADSCQUGZMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3OC)C(=O)NC4CCN(CC4)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.